(2,3,4,5,6-13C5)pyridine-3-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
Nicotinic acid-13C6, also known as niacin-13C6, is a form of vitamin B3 . The primary targets of this compound are the nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
Nicotinic acid-13C6 interacts with its targets by serving as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes are involved in many vital redox reactions catalyzed by dozens of different enzymes .
Biochemical Pathways
The affected biochemical pathways primarily involve the catabolism of fat, carbohydrates, protein, and alcohol, and anabolic reactions such as fatty acid and cholesterol synthesis .
Pharmacokinetics
The pharmacokinetics of nicotinic acid-13C6 is yet to be fully studied. It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of the action of nicotinic acid-13C6 is the promotion of oxidative catabolism, resulting in ATP synthesis . This is achieved through the high NAD+/NADH ratio that is maintained in the cytosol under physiological conditions .
Biochemical Analysis
Biochemical Properties
Nicotinic acid-13C6 plays a crucial role in biochemical reactions as a precursor to coenzymes involved in the catabolism of fat, carbohydrates, protein, and alcohol, and in anabolic reactions such as fatty acid and cholesterol synthesis . It interacts with various enzymes, proteins, and other biomolecules, acting as electron donors or acceptors in redox reactions .
Cellular Effects
Nicotinic acid-13C6 influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It has a broad spectrum of effects, including attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .
Molecular Mechanism
At the molecular level, Nicotinic acid-13C6 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is converted into its main metabolically active form, the coenzyme nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which act as electron donors or acceptors in many vital redox reactions .
Temporal Effects in Laboratory Settings
The effects of Nicotinic acid-13C6 change over time in laboratory settings. It has been observed that in doses large enough to produce pharmacological effects, Nicotinic acid-13C6 and its extended-release form are potent lipid-modifying agents . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of Nicotinic acid-13C6 vary with different dosages in animal models . High doses of Nicotinic acid-13C6 (500 and 1000 mg/kg) have been shown to increase the concentration of NAD by 40 to 60% in blood and liver
Metabolic Pathways
Nicotinic acid-13C6 is involved in several metabolic pathways. It is a precursor for the synthesis of NAD and NADP, which play a crucial role in metabolism . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Nicotinic acid-13C6 is transported and distributed within cells and tissues . The specific transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, are still being researched.
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2,3,4,5,6-13C5)pyridine-3-carboxylic acid can be synthesized through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is commonly used in industrial settings due to its efficiency. The reaction conditions typically involve high temperatures and the presence of a catalyst to facilitate the oxidation process .
Industrial Production Methods: On an industrial scale, nicotinic acid-13C6 is produced mainly from 3-methylpyridine or 5-ethyl-2-methylpyridine. The global market for nicotinic acid was valued at approximately USD 614 million in 2019, with major producers including Lonza and Vanetta .
Chemical Reactions Analysis
Types of Reactions: (2,3,4,5,6-13C5)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of nicotinic acid to nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate.
Reduction: Nicotinic acid can be reduced to form nicotinamide.
Substitution: Nicotinic acid can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon is used for reduction reactions.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products:
Oxidation: Nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate.
Reduction: Nicotinamide.
Substitution: Various substituted nicotinic acid derivatives.
Scientific Research Applications
(2,3,4,5,6-13C5)pyridine-3-carboxylic acid is widely used in scientific research due to its stable isotope labeling, which allows for accurate data interpretation in biological samples. Its applications include:
Chemistry: Used as a stable isotope internal standard in mass spectrometry.
Biology: Studied for its role in metabolic pathways and enzyme functions.
Medicine: Investigated for its potential therapeutic effects in treating hyperlipidemia and pellagra.
Industry: Used in the production of dietary supplements and fortified foods .
Comparison with Similar Compounds
Nicotinamide-13C6: Another stable isotope-labeled form of vitamin B3.
Nicotinic acid (unlabeled): The non-labeled form of nicotinic acid.
Nicotinamide riboside: A precursor to nicotinamide adenine dinucleotide.
Uniqueness: (2,3,4,5,6-13C5)pyridine-3-carboxylic acid is unique due to its stable isotope labeling, which allows for precise tracking and quantification in scientific studies. This makes it particularly valuable in research applications where accurate measurement of metabolic processes is essential .
Properties
IUPAC Name |
(2,3,4,5,6-13C5)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIIMVLHYAWGP-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH]N=[13CH]1)[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662145 | |
Record name | (~13~C_5_)Pyridine-3-(~13~C)carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.066 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189954-79-7 | |
Record name | (~13~C_5_)Pyridine-3-(~13~C)carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1189954-79-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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